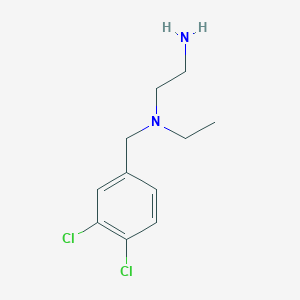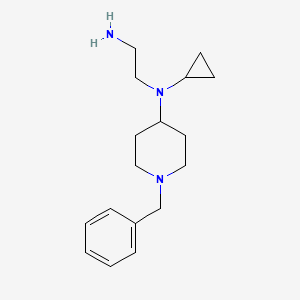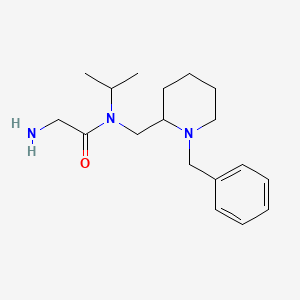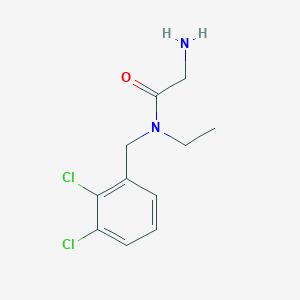
N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine
Übersicht
Beschreibung
N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine, also known as DEC, is a chemical compound that has been widely used in scientific research. It is a diamidine derivative that has been synthesized and studied for its potential as an antiparasitic agent. DEC has been found to be effective against a variety of parasites, including filarial nematodes, which cause diseases such as river blindness and elephantiasis.
Wirkmechanismus
The exact mechanism of action of N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine is not fully understood, but it is believed to work by disrupting the metabolism of parasites. N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine has been found to inhibit the uptake of glucose by parasites, which leads to a decrease in ATP production and ultimately the death of the parasite. N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine has also been found to induce oxidative stress in parasites, which can lead to their death.
Biochemical and Physiological Effects
N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine has been found to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is important for maintaining the health of the body. N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine has also been found to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the immune response. Additionally, N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine has been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine in lab experiments is that it is a relatively cheap and easy-to-synthesize compound. Additionally, N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine has been found to be effective against a variety of parasites, which makes it a useful tool for studying parasitic diseases. However, there are also limitations to using N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine in lab experiments. For example, N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine has been found to have low solubility in water, which can make it difficult to administer to animals in experiments. Additionally, N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine has been found to have low bioavailability, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are a number of future directions for research on N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine. One area of research is the development of more effective formulations of N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine that have better solubility and bioavailability. Another area of research is the study of the mechanism of action of N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine, which could lead to the development of new drugs that target parasites and cancer cells. Additionally, N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine could be studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Finally, N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine could be studied for its potential as an antioxidant, as it has been found to have antioxidant properties that could be useful in the treatment of diseases caused by oxidative stress.
Wissenschaftliche Forschungsanwendungen
N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine has been extensively studied for its potential as an antiparasitic agent. It has been found to be effective against a variety of parasites, including filarial nematodes, which cause diseases such as river blindness and elephantiasis. N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine has also been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine has been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N'-[(3,4-dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2N2/c1-2-15(6-5-14)8-9-3-4-10(12)11(13)7-9/h3-4,7H,2,5-6,8,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHQLWVDHIVXIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid](/img/structure/B3234416.png)

![[(1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid](/img/structure/B3234432.png)
![1-(4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone](/img/structure/B3234441.png)
![1-{3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B3234445.png)
![[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B3234455.png)
![2-[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol](/img/structure/B3234456.png)
![2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide](/img/structure/B3234466.png)
![{3-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B3234471.png)

![2-[Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-ethanol](/img/structure/B3234483.png)
![N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide](/img/structure/B3234498.png)
![2-Chloro-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide](/img/structure/B3234504.png)